3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide
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Overview
Description
3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method involves the reaction of 2-aminophenol with formaldehyde and an appropriate aryl halide under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds have a similar structure but differ in the position of the nitrogen atom in the oxazine ring.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have additional methyl groups, which can influence their chemical and biological properties.
Uniqueness
3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This can affect its solubility, stability, and reactivity compared to other benzoxazine derivatives .
Properties
CAS No. |
2639456-58-7 |
---|---|
Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
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